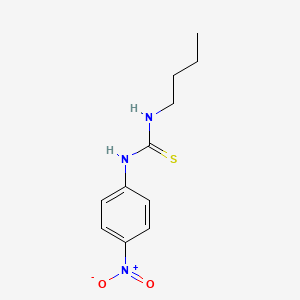

N-butyl-N'-(4-nitrophenyl)thiourea

Description

The exact mass of the compound N-butyl-N'-(4-nitrophenyl)thiourea is 253.08849790 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-butyl-N'-(4-nitrophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-N'-(4-nitrophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-2-3-8-12-11(17)13-9-4-6-10(7-5-9)14(15)16/h4-7H,2-3,8H2,1H3,(H2,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTAXRZMJSEZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Molecular Recognition: A Guide to Thiourea Hydrogen Bond Donor Acidity and pKa

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Thiourea in Molecular Interactions

In the intricate world of molecular recognition, the hydrogen bond stands as a paramount force, governing everything from the structure of DNA to the efficacy of pharmaceuticals. Within the vast arsenal of functional groups capable of forming these critical interactions, the thiourea moiety has emerged as a uniquely powerful and versatile hydrogen bond (H-bond) donor.[1][2] Its prevalence in organocatalysis and medicinal chemistry is not accidental; it stems from the group's ability to form strong, directional, and often dual hydrogen bonds with a variety of acceptors like carbonyls, phosphonates, and other anions.[1][3][4]

This guide provides a deep dive into the core principle that governs the strength of these interactions: the hydrogen bond donor acidity of the thiourea N-H protons. We will explore how this property is quantified using pKa values, the structural factors that modulate it, and the experimental and computational methods used for its determination. For researchers in drug development and catalysis, a thorough understanding of thiourea pKa is not merely academic—it is a predictive tool for designing more potent catalysts, more effective anion receptors, and drugs with superior binding affinity to their biological targets.[5][6][7]

Section 1: The Thiourea Moiety as a Superior Hydrogen Bond Donor

The efficacy of the thiourea group as an H-bond donor is rooted in its distinct electronic and structural characteristics. Unlike its oxygen-containing counterpart, urea, thiourea is generally a more acidic and therefore stronger hydrogen-bond donor.[1][8] This seemingly counterintuitive fact, given oxygen's higher electronegativity, arises from the electronic properties and steric size of the sulfur atom, which leads to the amino groups being more positively charged.[1]

A key feature of N,N'-disubstituted thioureas is their ability to act as a "dual" or "bifunctional" H-bond donor.[2][9] The two N-H protons are often oriented in a coplanar fashion, allowing them to form a "clamp-like" binding motif with a single acceptor atom or group.[1] This chelation-like effect significantly enhances the binding strength and specificity compared to a single H-bond donor.

Caption: Dual hydrogen-bond donation from a thiourea to an anionic acceptor (X⁻).

Section 2: Quantifying H-Bond Acidity with pKa

While thioureas are primarily leveraged for their H-bond donating capabilities rather than as Brønsted acids that release a proton, their equilibrium acidity (pKa) serves as an excellent quantitative measure of this donating strength.[7][10] The pKa value is measured in a non-aqueous, polar aprotic solvent, most commonly dimethyl sulfoxide (DMSO), to isolate the intrinsic acidity of the N-H proton without interference from water.

A lower pKa value in DMSO signifies a more acidic N-H proton. This increased acidity directly translates to a greater ability to donate a hydrogen bond.[7] Therefore, the pKa scale in DMSO provides a reliable ranking of the H-bond donating power of a series of thiourea derivatives.[10] There is often an excellent linear free-energy relationship (LFER) between the pKa of a thiourea catalyst and its activity or the enantioselectivity it imparts in a reaction.[7]

The Impact of Substituents on Acidity

The H-bond donor acidity of a thiourea can be precisely tuned by modifying the substituents on the nitrogen atoms (typically aryl groups in N,N'-diarylthioureas). The key principle is straightforward:

-

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -CF₃, -NO₂) to the aryl rings withdraws electron density from the thiourea core. This stabilizes the conjugate base that would form upon deprotonation, thereby increasing the acidity of the N-H protons and lowering the pKa.[5][10] The most famous example is Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which is a highly effective organocatalyst due to the powerful electron-withdrawing effect of the eight trifluoromethyl groups.[1]

-

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) push electron density into the thiourea core, destabilizing the conjugate base and making the N-H protons less acidic, which results in a higher pKa.

Caption: Experimental workflow for pKa determination by UV-spectrophotometric titration.

Computational Methods for pKa Prediction

In parallel with experimental work, computational chemistry offers powerful tools for predicting pKa values, providing rapid screening of new catalyst or drug candidates. [11][12]These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. [11]

-

Methodology: The process involves using a thermodynamic cycle where the free energies of the protonated thiourea and its conjugate base are calculated in both the gas phase and in solution.

-

Quantum Mechanics (QM): Electronic structure methods, particularly Density Functional Theory (DFT), are used to optimize the geometries and calculate the gas-phase free energies of the species. [13][14] * Solvation Models: Since deprotonation is highly sensitive to solvent effects, the gas-phase energies are corrected using a solvation model. The Polarizable Continuum Model (PCM) is a common choice, treating the solvent as a continuous dielectric medium. [11][13]More advanced methods can also be employed.

-

-

Advantages: Computational methods are cost-effective and allow for the rapid evaluation of a large number of derivatives before committing to synthesis. [14]They also provide insights into the electronic and structural features responsible for acidity.

-

Challenges: Achieving high accuracy requires careful selection of the theoretical level (functional and basis set) and the solvation model. The free energy of the solvated proton is a known challenge and is often handled using established experimental or high-level calculated reference values. [13]

Section 4: Applications in Drug Development and Catalysis

The ability to tune the H-bond donor acidity of thioureas has profound implications in applied chemistry.

-

Drug Development: The thiourea motif is a privileged structure in medicinal chemistry. [3]Its N-H groups can form crucial hydrogen bonds with amino acid residues (e.g., aspartate, glutamate) in the active sites of enzymes or receptors. [3][5]By modifying aryl substituents to optimize the pKa, medicinal chemists can enhance the binding affinity (potency) and selectivity of a drug candidate. For instance, thiourea derivatives have shown promise as anticancer agents by inhibiting various enzymes involved in carcinogenesis, where H-bonding to the target protein is a key interaction. [5][15]

-

Organocatalysis: In asymmetric organocatalysis, thioureas function as Lewis acids by activating electrophiles (like imines or nitroolefins) via hydrogen bonding. [1][9]The strength of this activation is directly related to the H-bond donor acidity. Catalysts with lower pKa values (e.g., Schreiner's thiourea) form stronger H-bonds with the substrate, leading to greater rate acceleration and often higher stereoselectivity. [7][10]This allows reactions to be performed under mild, metal-free conditions. [1]

Conclusion

The hydrogen bond donor acidity of the thiourea moiety, quantitatively expressed by its pKa in DMSO, is a fundamental parameter that dictates its function in both medicinal chemistry and organocatalysis. This guide has established that this acidity is not a fixed property but a tunable one, primarily controlled by the electronic nature of its N-substituents. Electron-withdrawing groups dramatically increase acidity (lower pKa), leading to more potent H-bond donation. Robust experimental methods, such as UV-spectrophotometric titration, provide accurate pKa values, while computational approaches offer a predictive framework for molecular design. For the modern chemical scientist, mastering the relationship between thiourea structure, pKa, and function is essential for the rational design of next-generation catalysts and therapeutics.

References

-

Berkessel, A., & Admacic, T. (2012). (Thio)urea Organocatalyst Equilibrium Acidities in DMSO. Organic Letters, 14(7), 1724-1727. [Link]

-

Khan, I., & Ibrar, A. (2019). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [Link]

-

Dal Ben, D., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Medicinal Chemistry Communications. [Link]

-

Gornas, M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Molecules. [Link]

-

Mendes, V., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link]

-

Wikipedia contributors. (n.d.). Thiourea organocatalysis. In Wikipedia. [Link]

-

Alemán, J., & Parra, A. (2021). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. Molecules. [Link]

-

Weng, W., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A. [Link]

-

Kumar, D., et al. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. [Link]

-

Kumar, D., et al. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. [Link]

-

ResearchGate. (2012). (Thio)urea Organocatalyst Equilibrium Acidities in DMSO. [Link]

-

ResearchGate. (n.d.). The pKa values of acidic squaramide or thiourea units measured in water. [Link]

-

Heckmeier, P. J., et al. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis. [Link]

-

ResearchGate. (n.d.). (a) Ureas and thioureas with their pK a values in DMSO. [Link]

-

Fujiki, R., et al. (2021). Recent Developments of Computational Methods for p K a Prediction Based on Electronic Structure Theory with Solvation Models. J. [Link]

-

Fujiki, R., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

ResearchGate. (2025). Hydrogen Bonding Interaction between Ureas or Thioureas and Carbonyl Compounds. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Roenfanz, H. F., et al. (2023). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. eScholarship. [Link]

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

Wiley Online Library. (n.d.). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. [Link]

-

Columbia University Academic Commons. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. [Link]

-

SlidePlayer. (n.d.). Thiourea, squaramide as H-Bond donor in asymmetric catalysis. [Link]

-

Evans, D. A. (n.d.). pKa's in water (or DMSO). [Link]

-

Evans, D. A. (n.d.). pKa's in water (or DMSO). [Link]

-

SciSpace. (n.d.). Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety. [Link]

-

Al-Omair, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules. [Link]

-

Vargas, F., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. [Link]

-

National Center for Biotechnology Information. (2025). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. [Link]

-

ResearchGate. (2025). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. [Link]

-

PubMed. (2025). Synthesis of New N,N'-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors. [Link]

Sources

- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]

- 2. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 10. Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments of Computational Methods for p K a Prediction Based on Electronic Structure Theory with Solvation Models [ideas.repec.org]

- 12. optibrium.com [optibrium.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Electronic Tuning in Asymmetric Catalysis: Nitro-Substituted Thiourea Organocatalysts

Executive Summary: The Electronic Imperative

In the realm of non-covalent organocatalysis, nitro-substituted thioureas (and their fluoro-isosteres) represent the pinnacle of hydrogen-bond donor activation. These catalysts operate by explicitly lowering the LUMO energy of electrophiles through double hydrogen bonding, mimicking the oxyanion hole found in serine proteases.

While the 3,5-bis(trifluoromethyl)phenyl moiety (Schreiner's standard) is the most common implementation due to solubility, the nitro-group (

Mechanistic Dynamics: The Dual Activation Model

The efficacy of these catalysts relies on "Dual Activation."[1] In bifunctional systems (e.g., Takemoto's catalyst), the thiourea moiety binds the electrophile (nitroolefin), while a tethered basic moiety (tertiary amine) activates the nucleophile.

The Tuning Principle

The acidity of the thiourea N-H protons dictates catalytic activity.

-

Phenyl Thiourea:

(DMSO) – Weak donor. -

3,5-bis(CF_3) Thiourea (Schreiner):

(DMSO) – Optimal balance. -

3,5-Dinitro Thiourea:

(DMSO) – Hyper-active, but prone to aggregation.

Mechanism Diagram (Bifunctional Activation)

The following diagram illustrates the transition state assembly for a Michael addition, showing the simultaneous activation of the nitroolefin (electrophile) and diethyl malonate (nucleophile).

Caption: Figure 1. Dual activation mode of bifunctional thiourea catalysts. The thiourea moiety (blue) clamps the nitro-group of the substrate, while the tertiary amine facilitates nucleophilic attack.

Structural Classes & Optimization

Monofunctional vs. Bifunctional

| Feature | Monofunctional (Schreiner-Type) | Bifunctional (Takemoto-Type) |

| Structure | Bis-aryl thiourea (symm/asymm) | Chiral scaffold + Basic amine tether |

| Role | Pure Lewis Acid (H-bond donor) | Lewis Acid + Brønsted Base |

| Co-catalyst | Requires external base (e.g., TEA) | Self-contained (Intramolecular) |

| Key Substituent | 3,5-bis( | 3,5-bis( |

| Primary Use | Diels-Alder, Friedel-Crafts | Michael Addition, Henry Reaction |

The Nitro vs. Trifluoromethyl Trade-off

While the prompt highlights "nitro-substituted" catalysts, researchers must understand why 3,5-bis(trifluoromethyl)phenyl is often preferred over 3,5-dinitrophenyl in practice:

-

Solubility: Nitro groups significantly decrease solubility in non-polar solvents (DCM, Toluene) required for tight ion-pairing.

-

Aggregation: The extreme acidity of dinitro-thioureas leads to intermolecular H-bonding (dimerization), shutting down the catalyst.

-

Solution: Use 3,5-bis(

) as a "nitro-mimic" for general use, and reserve 3,5-dinitro variants for stubborn, non-reactive electrophiles where maximum acidity is required.

Key Reaction Scopes & Data

The following data summarizes the performance of Takemoto's catalyst (3,5-bis(

Reaction: Diethyl malonate + trans-

| Entry | R-Group (Nitroolefin) | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl ( | 24 | 86 | 93 |

| 2 | 4-MeO- | 48 | 82 | 92 |

| 3 | 4-Cl- | 24 | 88 | 94 |

| 4 | 2-Furyl | 24 | 80 | 91 |

| 5 | Cyclohexyl | 72 | 75 | 88 |

Data aggregated from Takemoto et al. (2003) and subsequent optimization studies.

Experimental Protocols

Protocol A: Synthesis of Bifunctional Thiourea Catalyst

Target: 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea.[2]

Reagents:

-

(1R,2R)-1,2-diaminocyclohexane (starting material)

-

3,5-bis(trifluoromethyl)phenyl isothiocyanate (The "Electronic Tuner")

-

Formaldehyde / Formic acid (for Eschweiler-Clarke methylation)

Step-by-Step Methodology:

-

Mono-protection: Protect one amine of the diamine (e.g., Boc-protection) to desymmetrize.

-

Methylation: Perform Eschweiler-Clarke methylation on the free amine to generate the tertiary dimethylamine.

-

Deprotection: Remove the Boc group (TFA/DCM) to expose the primary amine.

-

Coupling (The Critical Step):

-

Dissolve the chiral amine (1.0 equiv) in anhydrous THF (0.1 M).

-

Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) dropwise at 0°C.

-

Note: If synthesizing the dinitro-analog , use 3,5-dinitrophenyl isothiocyanate. Handle with care as it is a potent sensitizer.[3]

-

Stir at Room Temp for 4 hours.

-

-

Purification: Flash chromatography (SiO2). Elute with Hexanes/EtOAc.

Protocol B: General Michael Addition Procedure

-

Mix: In a vial, combine nitroolefin (0.5 mmol) and the thiourea catalyst (10 mol%, 0.05 mmol).

-

Solvent: Add Toluene (1.0 mL). Toluene is preferred over polar solvents to maximize H-bond strength.

-

Nucleophile: Add diethyl malonate (0.75 mmol, 1.5 equiv).

-

Monitor: Stir at RT. Monitor by TLC (UV visualization for nitro-group).

-

Workup: Direct filtration through a silica plug to remove catalyst (or acid wash if recovering catalyst).

Workflow Diagram

Caption: Figure 2. Synthetic workflow for accessing bifunctional thiourea organocatalysts.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, perform the following checks:

-

NMR Titration (Binding Constant):

-

Dissolve catalyst in

. -

Titrate with tetrabutylammonium acetate (or the specific substrate).

-

Validation: Observe the downfield shift of the thiourea N-H protons (

ppm indicates strong binding). If

-

-

Aggregation Test:

-

Run the reaction at two different concentrations (e.g., 0.1 M and 0.01 M).

-

Result: If the reaction rate (

) drops non-linearly at higher concentrations, your catalyst is dimerizing. Switch from the nitro-analog to the bulky tert-butyl or CF3-analog to break aggregates.

-

-

Water Sensitivity:

-

While thioureas are generally water-tolerant, the nitro-Michael reaction is reversible. Excess water can hydrolyze the nitronate intermediate. Use anhydrous toluene for maximum enantioselectivity.

-

References

-

Takemoto, Y., et al. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.

-

Schreiner, P. R., & Wittkopp, A. (2002). "H-Bonding Additives Act Like Lewis Acid Catalysts."[3] Organic Letters.

-

Okino, T., et al. (2005). "Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea." Journal of the American Chemical Society.

-

Vakulya, B., et al. (2005). "Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts." Organic Letters.

-

Zhang, Z., & Schreiner, P. R. (2009).[4] "(Thio)urea Organocatalysis—What Can Be Learnt from Anion Recognition?" Chemical Society Reviews.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Thiourea Scaffold in Modern Chemistry

Title: Structural Dynamics and Physicochemical Characterization of N-Alkyl-N'-Arylthioureas: A Technical Guide

Audience: Researchers, Senior Scientists, and Drug Discovery Leads.

N-alkyl-N'-arylthioureas represent a privileged structural motif in medicinal chemistry and organocatalysis. Unlike their urea counterparts, the thiocarbonyl group (C=S) imparts unique electronic properties—specifically, higher polarizability, lower bond energy, and "soft" Lewis base character. These features drive their utility as hydrogen-bond donors in anion recognition, ligands for transition metals, and precursors for heterocyclic synthesis.

This guide moves beyond basic description, analyzing the physical forces—from tautomeric equilibria to crystal lattice energies—that dictate the behavior of these molecules in the flask and the biological target.

Synthesis Protocol: A Self-Validating Workflow

The most robust route to N-alkyl-N'-arylthioureas is the nucleophilic addition of a primary alkyl amine to an aryl isothiocyanate. This pathway is preferred over the reaction of aryl amines with alkyl isothiocyanates due to the generally higher electrophilicity of aryl isothiocyanates and the availability of diverse aniline precursors.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate.[1] The driving force is the formation of the stable thioamide resonance structure. This reaction is generally quantitative and requires no external catalyst, making it an atom-economical "click" type transformation.

Standardized Protocol

Objective: Synthesis of N-butyl-N'-phenylthiourea (Representative Compound).

Reagents:

-

Phenyl isothiocyanate (1.0 equiv)

-

n-Butylamine (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve phenyl isothiocyanate (10 mmol) in DCM (20 mL) in a round-bottom flask under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add n-butylamine (11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; cooling prevents side reactions.

-

Equilibration: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Validation (TLC): Monitor consumption of isothiocyanate (

in 4:1 Hexane/EtOAc) and appearance of product ( -

Work-up: Evaporate solvent under reduced pressure. The residue is typically a solid.

-

Purification: Recrystallize from hot ethanol-water (8:2).

-

Quality Control: Measure Melting Point (Target: 63–65°C) and check

NMR for the disappearance of the amine N-H signal and appearance of the thiourea N-H singlets.

Workflow Visualization

Caption: Figure 1. Step-by-step synthesis workflow for N-alkyl-N'-arylthioureas ensuring high purity and yield.

Structural Dynamics: Tautomerism

A critical physical property of thioureas is the thione-thiol tautomerism.[2] While the thione form is thermodynamically favored in the solid state and neutral solution due to the strong C=S bond energy relative to C=N, the thiol form becomes accessible upon complexation with soft metals (Cu, Ag, Hg) or in highly basic media.

-

Thione Form: Dominant in solid state; characterized by N-H proton donors.

-

Thiol Form: Favored in S-alkylation reactions; characterized by an S-H proton and C=N double bond character.

Tautomeric Equilibrium Diagram

Caption: Figure 2. Thione-Thiol tautomeric equilibrium.[3] The thione form predominates in neutral organic solvents.

Spectroscopic Characterization

Accurate characterization relies on identifying specific vibrational and magnetic signatures. The "fingerprint" of an N-alkyl-N'-arylthiourea is defined by the anisotropy of the aryl ring and the deshielding effect of the thiocarbonyl group.

Table 1: Diagnostic Spectral Signatures

| Technique | Parameter | Range / Value | Structural Assignment |

| IR | Broad band; lower freq indicates H-bonding. | ||

| IR | Often coupled with C-N stretch; "Thioamide bands". | ||

| Highly deshielded singlet; solvent dependent. | |||

| Broad singlet or triplet (coupling to alkyl | |||

| Distinctive low-field signal; diagnostic for thiocarbonyl. |

Expert Insight: In

Solid-State Physics: Crystal Packing & H-Bonding

The melting point and solubility of these compounds are governed by their crystal packing. N-alkyl-N'-arylthioureas typically adopt a trans-cis conformation to maximize intermolecular hydrogen bonding.

-

H-Bonding Motif: The dominant interaction is the bifurcated

dimer or -

Melting Point Trends:

-

Aryl Substituents: Electron-withdrawing groups (e.g., -NO2, -Cl) on the aryl ring increase the acidity of the N-H proton, strengthening intermolecular H-bonds and raising the melting point.

-

Alkyl Chain: Increasing alkyl chain length generally lowers the melting point initially due to disrupted packing efficiency ("paraffin effect"), but may rise again for very long chains due to van der Waals interactions.

-

Hydrogen Bonding Network Diagram

Caption: Figure 3. Intermolecular Hydrogen Bonding logic (

Physicochemical Properties Summary

Table 2: Representative Physical Data

| Property | Value / Trend | Causality |

| Solubility | Soluble: DCM, Acetone, EtOHInsoluble: Water, Hexane | Moderate lipophilicity (LogP ~2-4). The polar C=S group requires polar organic solvents. |

| pKa | ~12 - 13 (in DMSO) | N-H protons are weakly acidic, enhanced by the electron-withdrawing aryl group. |

| Electronic | Soft Lewis Base | The Sulfur atom has a large HOMO coefficient, making it highly reactive toward soft metals (Cu+, Ag+, Hg2+). |

| Thermal | Stable up to ~180°C | Decomposition often yields isothiocyanates and amines (retro-synthesis). |

References

-

Saeed, A., et al. "Synthesis, characterization and biological evaluation of some N-(2,4-dichloro-benzoyl)-N'-arylthioureas." Journal of Fluorine Chemistry, 2013.

-

Cushen, S., et al. "Thiourea Organocatalysis." Chemical Reviews, 2012.

-

Jaganyi, D., et al. "Kinetic and mechanistic study of the reaction of N,N'-dialkylthioureas with Platinum(II)." Dalton Transactions, 2005.

-

Cambridge Crystallographic Data Centre (CCDC). "Hydrogen bonding patterns in N,N'-disubstituted thioureas."

-

BenchChem. "Protocol: Synthesis of N-Substituted Thiourea Derivatives."[1] BenchChem Technical Notes, 2025.

Sources

An In-depth Technical Guide to the Molecular Weight and Isomeric Complexity of C11H15N3O2S

This technical guide provides a comprehensive analysis of the molecular formula C11H15N3O2S, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple numerical value, this document delves into the critical nuances of its molecular weight, the significant challenge of isomerism, and the analytical strategies required for unambiguous characterization.

Deconstructing the Molecular Weight of C11H15N3O2S

The molecular formula C11H15N3O2S represents a specific combination of atoms: 11 carbon, 15 hydrogen, 3 nitrogen, 2 oxygen, and 1 sulfur. While the calculation of its molecular weight appears straightforward, a deeper understanding requires differentiating between several key concepts crucial for analytical accuracy.[1][2]

Average Molecular Weight vs. Monoisotopic Mass

For any given molecular formula, two mass values are of primary importance in scientific research:

-

Average Molecular Weight (Molar Mass): This is calculated using the weighted average of the atomic masses of each element, based on their natural isotopic abundance. It is the mass of one mole of the substance.[3] For C11H15N3O2S, the average molecular weight is 253.32 g/mol .[4] This value is typically used in stoichiometric calculations for bulk quantities of material.[2]

-

Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).[5][6] For C11H15N3O2S, the monoisotopic mass is 253.08849790 Da .[4] This value is of paramount importance in high-resolution mass spectrometry, where individual ions are measured.[7]

The distinction is critical; for small molecules, the difference may be slight, but for larger molecules or those containing elements with significant isotopic diversity, the discrepancy can be substantial.[5]

Calculation of Molecular Masses

The calculation is based on the atomic weights of the constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

-

Sulfur (S): 32.06 u

Average Molecular Weight Calculation: (11 * 12.011) + (15 * 1.008) + (3 * 14.007) + (2 * 15.999) + (1 * 32.06) = 253.32 g/mol

For the monoisotopic mass, the masses of the primary isotopes are used:

-

¹²C: 12.000000 Da

-

¹H: 1.007825 Da

-

¹⁴N: 14.003074 Da

-

¹⁶O: 15.994915 Da

-

³²S: 31.972071 Da

Monoisotopic Mass Calculation: (11 * 12.000000) + (15 * 1.007825) + (3 * 14.003074) + (2 * 15.994915) + (1 * 31.972071) = 253.088501 Da (Note: slight variations may exist based on the precision of the atomic masses used).[4]

The Core Challenge: Isomerism of C11H15N3O2S

A single molecular formula does not guarantee a single chemical structure. Compounds with the same molecular formula but different arrangements of atoms are known as isomers.[8][9] For C11H15N3O2S, several structural isomers exist, each with unique physicochemical properties and potentially distinct biological activities. This presents a significant challenge in synthesis, purification, and analysis, as each isomer must be treated as a unique chemical entity.

Prominent Isomers of C11H15N3O2S

Several isomers of C11H15N3O2S have been identified in chemical databases. The following table summarizes the key properties of three such isomers, highlighting their structural diversity.

| Property | Isomer A: 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide [4] | Isomer B: N-(5,6-dihydro-4H-cyclopenta[d][1][6]thiazol-2-yl)-4-hydroxypyrrolidine-2-carboxamide [10] | Isomer C: 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid |

| 2D Structure |

ngcontent-ng-c2699131324="" class="ng-star-inserted"> | ||

| IUPAC Name | 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide | N-(5,6-dihydro-4H-cyclopenta[d][6]thiazol-2-yl)-4-hydroxypyrrolidine-2-carboxamide | 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid |

| CAS Number | 1146290-38-1 | Not available | 160893-96-9 |

| Molecular Weight | 253.32 g/mol | 253.32 g/mol | 253.32 g/mol |

| Monoisotopic Mass | 253.08849790 Da | 253.08849790 Da | 253.0885 Da |

| Topological Polar Surface Area (TPSA) | 84.1 Ų | 100.4 Ų | 108.9 Ų |

| Hydrogen Bond Donor Count | 1 | 3 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 4 | 5 |

| Predicted XLogP3-AA | 0.5 | -0.2 | 2.9 |

Data sourced from PubChem and other chemical databases.

The differences in properties such as TPSA, hydrogen bond counts, and predicted lipophilicity (XLogP3-AA) strongly suggest that these isomers will exhibit different behaviors in biological systems and analytical separations.

Synthesis and Characterization: A Representative Protocol

The synthesis of a specific isomer requires a carefully designed reaction pathway. While detailed synthetic procedures for all isomers are beyond the scope of this guide, we present a representative synthesis for a related benzenesulfonamide derivative, illustrating the general principles that would apply. The characterization of the final product is paramount to confirm its identity and purity.

Exemplar Synthesis: N-Substituted Benzenesulfonamides

The synthesis of benzenesulfonamide derivatives often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[11]

Reaction Scheme:

Caption: General synthesis of a substituted benzenesulfonamide.

Step-by-Step Protocol:

-

Dissolution: Dissolve the amine reactant (e.g., 1-methyl-2-pyrrolidinimine) in a suitable aprotic solvent such as pyridine, and cool the mixture in an ice bath.

-

Addition of Sulfonyl Chloride: Add the substituted benzenesulfonyl chloride (e.g., 3-aminobenzenesulfonyl chloride) dropwise to the cooled amine solution with continuous stirring. The use of pyridine as a solvent also serves to neutralize the HCl byproduct formed during the reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with water to remove any residual pyridine hydrochloride, and dry under vacuum.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide derivative.

Biological Context and Potential Applications in Drug Development

The structural motifs present in the isomers of C11H15N3O2S are of significant interest in medicinal chemistry.

-

Sulfonamides: The benzenesulfonamide moiety (Isomer A) is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and carbonic anhydrase inhibitors.[12]

-

Thiadiazoles: The 1,3,4-thiadiazole ring (Isomer C) is a versatile heterocyclic scaffold known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15]

-

Pyrrolidine Carboxamides: The pyrrolidine carboxamide structure (Isomer B) is a component of various biologically active molecules, including ligands for E3 ubiquitin ligases used in PROTAC technology.[16]

Given these precedents, isomers of C11H15N3O2S are likely candidates for screening in various drug discovery programs. For instance, a sulfonamide-containing isomer could be investigated as a potential inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and a key target in cancer therapy.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which an inhibitor targeting a tumor-associated enzyme like CA IX could exert its therapeutic effect.

Caption: Hypothetical inhibition of the CA IX pathway by a C11H15N3O2S isomer.

Analytical Workflow for Isomer Differentiation

Distinguishing between isomers of C11H15N3O2S is a non-trivial analytical task that requires a multi-faceted approach. Mass spectrometry alone cannot differentiate between compounds with the same molecular weight and formula.[17] A combination of chromatographic separation and spectroscopic analysis is essential.

The following workflow outlines a robust strategy for the separation and identification of these isomers.

Caption: Analytical workflow for the differentiation of C11H15N3O2S isomers.

Key Methodologies

-

High-Performance Liquid Chromatography (HPLC): Due to differences in polarity and structure, the isomers should have distinct retention times on a suitable HPLC column (e.g., C18). This allows for their physical separation.[18]

-

High-Resolution Mass Spectrometry (HRMS): Coupled with HPLC, HRMS can confirm that the separated peaks correspond to the correct elemental composition (C11H15N3O2S) by providing a highly accurate mass measurement.[19]

-

Tandem Mass Spectrometry (MS/MS): By isolating the parent ion (m/z 254.0958 for [M+H]⁺) and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns can be generated for each isomer. These patterns serve as fingerprints for structural identification.[20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive proof of structure, each isomer must be isolated in sufficient quantity and purity for NMR analysis. ¹H and ¹³C NMR spectra will reveal the precise connectivity and chemical environment of every atom in the molecule, allowing for unambiguous structural assignment.[18]

Conclusion

The molecular formula C11H15N3O2S, while seemingly simple, represents a complex analytical challenge due to the existence of multiple structural isomers. A thorough understanding of the distinctions between average molecular weight and monoisotopic mass is fundamental for accurate analysis. For professionals in drug development and chemical research, the ability to separate, identify, and characterize each isomer is not merely an academic exercise but a critical necessity. The unique properties and potential biological activities of each isomer demand a rigorous and multi-technique analytical approach, ensuring that any subsequent research is based on a well-defined and unambiguously identified chemical entity.

References

-

Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Separation Science.[Link]

-

Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri.[Link]

-

Monoisotopic mass. Wikipedia.[Link]

-

How to Determine Molecular Weight? BYJU'S.[Link]

-

Exact mass vs molecular weight. Reddit r/Chempros.[Link]

-

N-(5,6-dihydro-4H-cyclopenta[d][1][6]thiazol-2-yl)-4-hydroxypyrrolidine-2-carboxamide. PubChem.[Link]

-

Molecular Weight Calculator (Molar Mass). GraphPad.[Link]

-

Differentiation of aminohydroxypropanesulfonic acid structural isomers using tandem mass spectrometry-based methods. ResearchGate.[Link]

-

Molecular Weight Calculator. Omni Calculator.[Link]

-

Molecular Weight Calculator. EndMemo.[Link]

-

How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate.[Link]

-

3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide. PubChem.[Link]

-

Isomers: structural, geometric & more. Khan Academy.[Link]

-

Isomers | Properties of carbon | Biology. Khan Academy on YouTube.[Link]

-

Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC.[Link]

-

Synthesis and Characterization of Some New benzenesulfonamides. ResearchGate.[Link]

-

The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. MDPI.[Link]

-

Structural Isomers | Carbon and its compounds | Chemistry. Khan Academy on YouTube.[Link]

-

How to Identify Structural Isomers | Organic Chemistry Tutorial. YouTube.[Link]

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate.[Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.[Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.[Link]

-

Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar. Semantic Scholar.[Link]

-

Isomerization and Properties of Isomers of Carbocyanine Dyes. MDPI.[Link]

-

Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Asian Journal of Chemistry.[Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.[Link]

-

4-AMINO-N-(3-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE. precisionFDA.[Link]

Sources

- 1. sepscience.com [sepscience.com]

- 2. byjus.com [byjus.com]

- 3. omnicalculator.com [omnicalculator.com]

- 4. 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide | C11H15N3O2S | CID 39871087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 6. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-hydroxypyrrolidine-2-carboxamide | C11H15N3O2S | CID 54963399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. asianpubs.org [asianpubs.org]

- 16. 2-Pyrrolidinecarboxamide, 1-[(2S)-2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-3-methyl-1-oxobutyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (2S,4R)- | 1448188-69-9 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. lcms.cz [lcms.cz]

- 21. The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides [mdpi.com]

Methodological & Application

synthesis of N-butyl-N'-(4-nitrophenyl)thiourea from isothiocyanate

A Comprehensive Protocol for High-Yield Isothiocyanate Derivatization

Introduction

Thiourea derivatives are highly valued scaffolds in medicinal chemistry, particularly for their antimicrobial and leishmanicidal activities[1]. Furthermore, N,N'-disubstituted thioureas containing electron-withdrawing aromatic groups serve as excellent hydrogen-bond donors for anion sensing and asymmetric organocatalysis[2]. This application note details the robust, high-yield synthesis of N-butyl-N'-(4-nitrophenyl)thiourea via the nucleophilic addition of n-butylamine to 4-nitrophenyl isothiocyanate.

Mechanistic Insights & Reaction Kinetics

The formation of thioureas from isothiocyanates and primary amines is a classical nucleophilic addition[3]. The efficiency and speed of this reaction are highly dependent on the electrophilicity of the isothiocyanate carbon.

In 4-nitrophenyl isothiocyanate, the strongly electron-withdrawing para-nitro group (-NO₂) exerts both inductive (-I) and resonance (-M) effects, significantly depleting electron density from the isothiocyanate carbon[3]. This renders it highly susceptible to nucleophilic attack by the lone pair of the aliphatic primary amine (n-butylamine).

The reaction proceeds via a transient zwitterionic intermediate, which rapidly undergoes intramolecular proton transfer to yield the thermodynamically stable thiourea[3]. Because of the activated nature of the electrophile, the reaction is typically quantitative, fast, and requires no external catalyst[2][3].

Figure 1: Nucleophilic addition mechanism forming the stable thiourea product.

Experimental Methodology

Self-Validating Protocol Design: This protocol is designed to minimize side reactions. Using anhydrous dichloromethane (DCM) prevents competitive hydrolysis of the highly activated isothiocyanate[4][5]. Dropwise addition of the amine at reduced temperatures controls the exotherm, ensuring high purity of the crude product and preventing the formation of symmetric bis-thioureas.

Materials Required:

-

4-Nitrophenyl isothiocyanate: 1.0 equiv (Limiting reagent)

-

n-Butylamine: 1.05 equiv (Slight excess to ensure complete conversion)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Purification: Petroleum ether or Hexanes

-

Monitoring: TLC plates (Silica gel 60 F254)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere to exclude ambient moisture.

-

Dissolution: Dissolve 4-nitrophenyl isothiocyanate (e.g., 5.0 mmol, 901 mg) in 15 mL of anhydrous DCM[4]. Cool the solution to 0–5 °C using an ice-water bath.

-

Addition: Dilute n-butylamine (5.25 mmol, 384 mg) in 5 mL of anhydrous DCM. Add this solution dropwise to the vigorously stirring isothiocyanate solution over 10 minutes to control heat evolution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–2 hours[4][5]. Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The highly UV-active starting material spot will disappear, replaced by a lower-Rf thiourea spot.

-

Work-up: Once complete, remove the DCM under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is triturated with 20 mL of petroleum ether, stirred for 15 minutes, and filtered[4]. Wash the filter cake with an additional 10 mL of cold petroleum ether. Dry under high vacuum to afford the pure N-butyl-N'-(4-nitrophenyl)thiourea as a yellow solid.

Figure 2: Step-by-step experimental workflow for thiourea synthesis and purification.

Quantitative Data & Optimization Summary

The following table summarizes the typical reaction parameters and expected outcomes based on established literature methodologies for this class of compounds[1][2][5].

| Parameter | Condition A (Standard) | Condition B (Green Alternative) | Condition C (Mechanochemical) |

| Solvent | Anhydrous DCM | Dioxane / Ethanol | None (Solvent-free milling) |

| Temperature | 0 °C to RT | RT | RT (Friction heat) |

| Reaction Time | 1 - 2 hours | 24 - 48 hours | 30 - 60 minutes |

| Yield | > 90% | 50 - 70% | > 95% |

| Purity (Post-Trituration) | > 98% | ~ 95% | > 98% |

Troubleshooting & Best Practices

-

Moisture Sensitivity: While 4-nitrophenyl isothiocyanate is more stable than its isocyanate analog, prolonged exposure to atmospheric moisture can lead to hydrolysis. Always store the reagent in a desiccator and rigorously use anhydrous solvents[5].

-

Bis-thiourea Formation: Using a large excess of amine is generally unnecessary and can complicate purification. A strict 1.0 : 1.05 stoichiometric ratio is optimal to prevent unwanted side reactions.

-

Coloration: The product typically exhibits a bright yellow hue due to the extended conjugation of the nitrophenyl system[1]. Dark orange or brown discoloration indicates degradation or impurities from the starting aniline; recrystallization from hot ethyl acetate or ethanol is recommended if this occurs.

References

Sources

Application Note: Colorimetric Detection of Fluoride Using Thiourea Derivatives

Abstract & Introduction

Fluoride (

This guide details the design, synthesis, and validation of thiourea-based colorimetric sensors. Thiourea derivatives are preferred due to their strong hydrogen-bond (H-bond) donor ability. When functionalized with electron-withdrawing chromophores (e.g., nitrophenyl, anthraquinone), the binding of

The Physicochemical Basis

The detection mechanism relies on the Hard-Soft Acid-Base (HSAB) principle.

-

Analyte: Fluoride is a small, "hard" base with high charge density.

-

Sensor: The N-H protons of the thiourea moiety act as "hard" acids.

Upon interaction, the system undergoes a two-stage process:[1]

-

H-Bond Complexation: Formation of

. -

Deprotonation: At higher

concentrations, the highly basic fluoride extracts a proton, stabilizing the anionic species

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the molecular events triggering the signal.

Figure 1: Step-wise mechanism of fluoride recognition. The transition from H-bonding to deprotonation drives the visible color change.

Protocol 1: Synthesis of the Sensor

Model Compound:1-(4-nitrophenyl)-3-phenylthiourea . Rationale: The nitro group acts as a signaling unit (chromophore) and increases the acidity of the N-H protons, enhancing sensitivity.

Materials

-

4-Nitrophenyl isothiocyanate (1.0 eq)

-

Aniline (1.0 eq)

-

Tetrahydrofuran (THF) or Ethanol (Dry)

-

Rotary Evaporator

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 mmol of 4-nitrophenyl isothiocyanate in 10 mL of dry THF in a round-bottom flask.

-

Addition: Dropwise add 1.0 mmol of aniline dissolved in 5 mL THF while stirring at room temperature.

-

Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates. If not, pour the mixture into ice-cold water.

-

Purification: Filter the yellow solid and wash with cold ethanol. Recrystallize from ethanol to obtain pure yellow crystals.

-

Validation: Confirm structure via

H NMR (DMSO-

Protocol 2: Colorimetric Screening (Naked Eye)

This qualitative test determines if the sensor is active and selective.

Reagents

-

Stock Solution:

M Sensor in DMSO. -

Anion Stocks:

M solutions of Tetrabutylammonium (TBA) salts of

Procedure

-

Prepare 7 glass vials.

-

Add 1 mL of Sensor Stock to each vial.

-

Add 50 µL of each anion stock to separate vials.

-

Observation:

-

Fluoride: Immediate shift from pale yellow to deep orange/red.

-

Acetate/Phosphate: May show slight darkening (interference).

-

Halides (Cl, Br, I): No color change (Yellow).

-

Protocol 3: Quantitative UV-Vis Titration

This protocol generates the data required to calculate the Association Constant (

Experimental Setup

-

Instrument: UV-Vis Spectrophotometer (double beam preferred).

-

Cuvettes: Quartz, 1 cm path length.

-

Solvent: Dry DMSO or Acetonitrile (Water content < 0.1% is critical as water competes for H-bonding).

Workflow

-

Blank: Measure the absorption of pure solvent.

-

Sensor Scan: Record the spectrum of the sensor (

M) from 250 nm to 600 nm. Note the -

Titration:

-

Add aliquots (e.g., 0.1 equiv) of TBA-F solution to the cuvette.

-

Mix for 30 seconds.

-

Record spectrum after each addition.

-

-

Endpoint: Continue until no further change in absorbance is observed (saturation).

Data Analysis (The Benesi-Hildebrand Plot)

To determine the binding constant (

-

Plot

vs. -

Linearity confirms 1:1 binding.

-

Slope and Intercept yield

.

Limit of Detection (LOD) Calculation

Calculate LOD using the IUPAC method:

- : Standard deviation of the absorbance of the blank sensor solution (measure 10 times).[2]

- : Slope of the calibration curve (Absorbance vs. Concentration) in the linear region.

Protocol 4: Mechanistic Validation ( H NMR Titration)

To prove the mechanism is H-bonding/deprotonation and not decomposition, NMR titration is required.

Procedure

-

Prepare a solution of the sensor (10 mM) in DMSO-

. -

Record the initial

H NMR spectrum. Focus on N-H peaks (>9 ppm). -

Add 0.5 equiv of TBA-F. Record spectrum.

-

Add 1.0, 2.0, and 5.0 equiv.

Expected Results

-

Broadening: Initial addition causes broadening of N-H signals (exchange dynamics).

-

Disappearance: At >1.0 equiv, N-H signals disappear (deprotonation).

-

Triplet Appearance: A triplet at ~16 ppm may appear, characteristic of the bifluoride ion (

), confirming proton transfer from the sensor to fluoride.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| No Color Change | Wet Solvent | Dry DMSO over molecular sieves (4Å). Water solvates |

| Low Selectivity | Acetate Interference | Acetate is also basic. Modify sensor with stronger Electron Withdrawing Groups (EWGs) to differentiate |

| Precipitation | Solubility Limit | Reduce sensor concentration to |

Experimental Workflow Diagram

Figure 2: Complete experimental workflow from synthesis to data analysis.

References

-

Mechanism & Metal Assistance: Das, D. et al. "Colorimetric detection of fluoride ions in aqueous medium using thiourea derivatives: a transition metal ion assisted approach."[3] Dalton Transactions, 2011. [Link]

-

Anthraquinone Derivatives: Wu, F.Y. et al. "Fluoride-selective colorimetric sensor based on thiourea binding site and anthraquinone reporter."[4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2006. [Link][4]

-

Nitrophenyl Thiourea Synthesis & Selectivity: Zhang, J. et al. "Synthesis of new chromogenic sensors containing thiourea and selective detection for F–, H2PO4–, and Ac– anions."[5] Canadian Journal of Chemistry, 2020. [Link][2]

-

NMR Titration & Bifluoride Formation: Bhattacharjee, S. et al. "In Situ Ni(II) Complexation Induced Deprotonation of Bis-Thiourea-Based Tweezers... An Approach toward Recognition of Fluoride Ions." ACS Omega, 2024. [Link]

-

Benesi-Hildebrand Method: Benesi, H. A., & Hildebrand, J. H. "A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons." Journal of the American Chemical Society, 1949. [Link]

Sources

- 1. An exclusive fluoride receptor: Fluoride-induced proton transfer to a quinoline-based thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Colorimetric detection of fluoride ions in aqueous medium using thiourea derivatives: a transition metal ion assisted approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Fluoride-selective colorimetric sensor based on thiourea binding site and anthraquinone reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

N-butyl-N'-(4-nitrophenyl)thiourea organocatalysis protocols

Application Note: N-butyl-N'-(4-nitrophenyl)thiourea Organocatalysis Protocols

Executive Summary

This technical guide details the protocols for the synthesis and application of N-butyl-N'-(4-nitrophenyl)thiourea (BNPTU) . Unlike complex chiral bis-aryl thioureas (e.g., Schreiner’s catalyst), BNPTU represents a streamlined, accessible class of hydrogen-bond (H-bond) donor catalysts.

Scientific Rationale: The catalytic efficacy of BNPTU is derived from the electron-withdrawing nature of the p-nitrophenyl group (

Key Applications:

-

Promoter for Michael Additions: Accelerating the conjugate addition of 1,3-dicarbonyls to nitroolefins.

-

Anion Recognition: Colorimetric sensing of anions (fluoride, acetate) via H-bond complexation.

Catalyst Architecture & Mechanism

The thiourea moiety functions as a bidentate H-bond donor.[1] In BNPTU, the asymmetry between the alkyl (butyl) and aryl (4-nitrophenyl) groups creates a "push-pull" electronic environment. The n-butyl group improves solubility in organic solvents (DCM, Toluene), while the 4-nitrophenyl group polarizes the N-H bonds.

Mechanism of Action:

In a typical Michael addition, BNPTU coordinates to the oxygen atoms of the nitro group on the electrophile (nitroalkene). This coordination withdraws electron density, lowering the LUMO energy of the electrophile and making the

Figure 1: Catalytic cycle showing the activation of an electrophile via double hydrogen bonding.

Protocol A: Synthesis of N-butyl-N'-(4-nitrophenyl)thiourea

This protocol utilizes the high atom-economy addition of a primary amine to an isothiocyanate.

Reagents:

-

4-Nitrophenyl isothiocyanate (CAS: 2131-61-5)

-

n-Butylamine (CAS: 109-73-9)

-

Solvent: Anhydrous Ethanol (EtOH) or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenyl isothiocyanate (1.80 g, 10.0 mmol) in 20 mL of anhydrous EtOH.

-

Addition: Cool the solution to 0°C using an ice bath. Add n-butylamine (0.73 g, 1.0 mL, 10.0 mmol) dropwise over 5 minutes. Note: The reaction is exothermic.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours.

-

Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The isothiocyanate spot (

) should disappear, and a new polar spot (

-

-

Isolation: The product often precipitates as a yellow solid during the reaction.

-

If solid forms: Filter the precipitate and wash with cold EtOH (2 x 5 mL).

-

If solution remains clear: Concentrate the solvent to ~5 mL under reduced pressure, then add cold water (10 mL) to induce precipitation.

-

-

Purification: Recrystallize the crude solid from hot Ethanol. Dissolve in minimum boiling EtOH, filter while hot (if necessary), and allow to cool slowly to RT, then to 4°C.

-

Characterization:

-

Yield: Typically 85–95% (Yellow crystalline solid).

-

Melting Point: Expect range 140–145°C (Verify experimentally).

-

1H NMR (DMSO-d6): Look for broad singlets at

~8-10 ppm (N-H thiourea protons).

-

Protocol B: Catalytic Michael Addition (Rate Acceleration)

This protocol demonstrates the ability of BNPTU to accelerate the addition of acetylacetone to trans-

Reagents:

-

trans-

-Nitrostyrene (149 mg, 1.0 mmol) -

Acetylacetone (120 mg, 1.2 mmol)

-

Catalyst BNPTU (25 mg, 0.1 mmol, 10 mol%)

-

Solvent: Toluene (anhydrous)

Experimental Workflow:

-

Setup: Flame-dry a 10 mL reaction vial and cool under Nitrogen.

-

Loading: Add trans-

-nitrostyrene (1.0 mmol) and BNPTU catalyst (10 mol%) to the vial. -

Solvation: Add Toluene (2.0 mL). Stir until solids are dissolved.

-

Initiation: Add acetylacetone (1.2 mmol) via syringe.

-

Reaction: Stir at room temperature (25°C).

-

Control Experiment: Run a parallel reaction without catalyst to quantify the background rate (which is typically slow in non-polar solvents).

-

-

Monitoring: Monitor consumption of nitrostyrene by TLC or GC-MS at 1, 3, and 6 hours.

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

Data Interpretation:

| Reaction Condition | Time (h) | Conversion (%) | Yield (%) |

| No Catalyst | 24 | < 15% | N/A |

| With BNPTU (10 mol%) | 6 | > 95% | 92% |

Table 1: Typical rate acceleration data for thiourea-catalyzed Michael addition.

Protocol C: Anion Binding Assessment (Quality Control)

Because the catalytic activity depends on H-bond donor ability, an anion titration confirms the catalyst's "active" state and purity.

Method: UV-Vis Titration.[4]

-

Prepare a stock solution of BNPTU (

M) in DMSO. -

Prepare a stock solution of Tetrabutylammonium Acetate (TBAOAc) in DMSO.

-

Record the initial UV-Vis spectrum (300–500 nm). BNPTU typically shows a

around 340-360 nm. -

Titrate aliquots of TBAOAc into the host solution.

-

Observation: A bathochromic shift (red shift) or the appearance of a new charge-transfer band indicates successful H-bond complexation.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for BNPTU.

References

-

Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220. [Link]

-

Takemoto, Y., et al. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A Convenient and Efficient Synthesis of Thiourea Derivatives. Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

-

Amendola, V., et al. (2010). Anion Receptor Chemistry. Accounts of Chemical Research, 39(5), 343–353. [Link]

Sources

Application Note: Hydrogen Bond Donor Catalysis Using Electron-Deficient Nitrophenyl Thioureas

Introduction & Mechanistic Rationale

Over the past two decades, organocatalysis has emerged as a fundamental pillar of synthetic chemistry, operating alongside metal catalysis and biocatalysis. Within this domain, hydrogen bond donor (HBD) catalysis utilizing electron-deficient thioureas—such as nitrophenyl thioureas and Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea)—has proven exceptionally powerful for activating electrophilic substrates under mild, metal-free conditions.

The Causality of Catalyst Design: The catalytic efficacy of nitrophenyl thioureas stems from the precise electronic tuning of the thiourea core. The sulfur atom, being less electronegative and larger than oxygen, renders the thiourea N–H protons more acidic than those of analogous ureas. By appending strongly electron-withdrawing groups (EWGs) such as nitro (–NO₂) or trifluoromethyl (–CF₃) to the aryl rings, electron density is pulled away from the thiourea moiety via inductive and mesomeric effects. This significantly increases the partial positive charge on the N–H protons, creating a highly effective bidentate hydrogen-bond donor framework ([1]).

Unlike traditional Lewis acids, these catalysts do not rely on strong coordinate covalent bonds. Instead, they operate via non-covalent bidentate hydrogen bonding to Lewis basic sites on the substrate (e.g., carbonyl or nitro oxygens). This interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile and reduces Pauli repulsion in the transition state, thereby accelerating nucleophilic attack without the need for strict anhydrous or inert conditions ([2]).

Figure 1: Mechanistic pathway of thiourea-catalyzed electrophile activation via hydrogen bonding.

Quantitative Performance & Reaction Scope

Electron-deficient thioureas are highly versatile. They have been successfully deployed in Michael additions, Friedel-Crafts alkylations, Diels-Alder cycloadditions, and even photochemical acetalizations ([3]). When integrated with a chiral scaffold (e.g., Takemoto's bifunctional catalyst), they induce high levels of enantioselectivity ([4]).

Table 1: Representative Reaction Scope and Quantitative Data

| Reaction Type | Substrate | Nucleophile | Catalyst Loading | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Michael Addition | trans-β-Nitrostyrene | Diethyl malonate | 10 mol% | Toluene | 92 | 85–93 (Chiral Cat.) |

| Friedel-Crafts | trans-β-Nitrostyrene | N-Methylindole | 5 mol% | Fluorobenzene | 88 | N/A (Achiral Cat.) |

| Acetalization | Benzaldehyde | Methanol (UV) | 1 mol% | Methanol | 96 | N/A (Achiral Cat.) |

| Diels-Alder | Cyclopentadiene | Acrolein | 10 mol% | DCM | 90 | 90 (endo selectivity) |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each major step includes an analytical checkpoint to confirm success before proceeding, preventing the propagation of errors through the workflow.

Protocol A: Synthesis of a Nitrophenyl Thiourea Catalyst

Objective: Synthesize 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea.

-

Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.0 equiv, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

-

Isothiocyanate Addition: Slowly add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv, 10.5 mmol) dropwise at room temperature under a nitrogen atmosphere.

-

Reaction Incubation: Stir the mixture at room temperature for 12 hours.

-

Causality: Room temperature is sufficient because the highly electrophilic nature of the isothiocyanate drives the nucleophilic attack of the aniline. Heating is avoided to prevent side reactions or dimerization.

-

-

Solvent Removal: Concentrate the crude mixture under reduced pressure using a rotary evaporator.

-

Purification & Validation: Recrystallize the crude solid from a mixture of hot ethyl acetate and hexane.

-

Self-Validation Check: Record a crude ¹H-NMR in DMSO-

. The successful formation of the thiourea is confirmed by the appearance of two distinct, highly deshielded N–H singlets between

-

Protocol B: General Procedure for Thiourea-Catalyzed Michael Addition

Objective: Addition of a malonate nucleophile to a nitroalkene.

-

Reaction Assembly: To a 10 mL glass vial, add trans-β-nitrostyrene (1.0 equiv, 0.5 mmol) and the nitrophenyl thiourea catalyst (0.1 equiv, 10 mol%).

-

Solvent Addition: Add anhydrous toluene (1.0 mL) to achieve a substrate concentration of 0.5 M.

-

Causality: Non-polar solvents (toluene, DCM) are strictly required. Polar coordinating solvents (like DMF or DMSO) will competitively hydrogen-bond with the catalyst, completely inhibiting substrate activation. High concentration (0.5 M) is used to overcome the entropic penalty of forming the bimolecular catalyst-substrate complex.

-

-

Nucleophile Introduction: Add diethyl malonate (1.2 equiv, 0.6 mmol) in one portion. Stir at room temperature.

-

In-Process Monitoring (Validation Check 1): After 4 hours, spot the reaction mixture on a silica TLC plate alongside the starting nitroalkene. Elute with 80:20 Hexane:Ethyl Acetate. Stain with KMnO₄. The disappearance of the bright yellow nitroalkene spot and the appearance of a UV-active, KMnO₄-stainable product spot validates reaction progression.

-

Quenching & Workup: Dilute the mixture with dichloromethane (5 mL) and wash with saturated aqueous NH₄Cl (5 mL) to remove unreacted malonate and quench any trace basic impurities. Extract the aqueous layer with DCM (2 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

-

Pre-Isolation Validation (Validation Check 2): Evaporate the solvent and take a crude ¹H-NMR. The complete disappearance of the vinylic protons of the nitrostyrene (

7.5–8.0 ppm) and the appearance of the aliphatic methine/methylene signals ( -

Isolation: Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes/ethyl acetate).

Figure 2: Self-validating experimental workflow for thiourea-catalyzed organic transformations.

Troubleshooting & Optimization Insights

As a researcher optimizing a novel thiourea-catalyzed transformation, consider the following causal relationships:

-

Substrate Inhibition / Catalyst Poisoning: If the reaction stalls, check the Lewis basicity of your nucleophile or product. Highly basic amines can deprotonate the thiourea (pKa ~8-10 in organic solvents), converting it into an inactive thioureate anion. In such cases, switching to a less acidic urea analog or buffering the system may be required.

-

Temperature Effects on Stereocontrol: In asymmetric variants using chiral bifunctional amine-thioureas ([5]), lowering the temperature from room temperature to -20°C often drastically improves enantiomeric excess (ee). This occurs because lower temperatures reduce the conformational flexibility of the catalyst-substrate transition state, locking the substrate into a single stereochemical trajectory.

-

Moisture Tolerance: While thiourea catalysis is generally water-tolerant compared to Lewis acid metal catalysis, excessive water can compete for hydrogen bonding sites. If yields are inexplicably low, ensure solvents are dried over molecular sieves prior to use.

References

-

Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst Source: Green Chemistry (RSC Publishing) URL:[Link]

-

Thiourea organocatalysis Source: Wikipedia URL:[Link]

-

Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Bifunctional primary amine-thioureas in asymmetric organocatalysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Bifunctional Hydrogen Bond Donor‐Catalyzed Diels–Alder Reactions: Origin of Stereoselectivity and Rate Enhancement Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]

- 2. Bifunctional Hydrogen Bond Donor‐Catalyzed Diels–Alder Reactions: Origin of Stereoselectivity and Rate Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

biological activity of N-butyl-N'-(4-nitrophenyl)thiourea

Application Note: Biological Activity Evaluation of N-butyl-N'-(4-nitrophenyl)thiourea

Executive Summary

The rational design of small-molecule therapeutics often relies on the strategic combination of pharmacophores to achieve high target affinity and favorable pharmacokinetic properties. N-butyl-N'-(4-nitrophenyl)thiourea represents a highly optimized scaffold within the 1-alkyl-3-arylthiourea class. This compound integrates the hydrogen-bonding capacity and metal-chelating ability of a thiourea core with the lipophilicity of a butyl chain and the electron-withdrawing nature of a 4-nitrophenyl group.

As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale and provide self-validating, step-by-step protocols for evaluating the two primary biological activities of this compound: Urease Enzyme Inhibition and In Vitro Anticancer Cytotoxicity .

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To understand why specific experimental conditions are chosen, one must first understand the molecular behavior of N-butyl-N'-(4-nitrophenyl)thiourea[1].

-

Urease Inhibition Mechanism : Urease is a nickel-dependent metalloenzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide, a process critical for the survival of pathogens like Helicobacter pylori in acidic gastric environments[2]. The thiourea moiety acts as a bidentate ligand, effectively chelating the bi-nickel center in the enzyme's active site. The presence of the strongly electron-withdrawing 4-nitro group on the phenyl ring increases the acidity of the adjacent thiourea NH protons, significantly enhancing their hydrogen-bonding interactions with active-site residues (e.g., His, Asp)[3].

-

Anticancer (Cytotoxic) Mechanism : Thiourea derivatives exhibit potent antiproliferative effects by intercalating with DNA or inhibiting specific kinases[4]. The N-butyl chain is not merely structural; it is a critical modulator of lipophilicity (LogP). This aliphatic chain ensures optimal cellular membrane permeability, allowing the compound to reach intracellular targets and induce apoptosis in tumor cell lines (such as MCF-7 breast cancer or A549 lung cancer) without excessive toxicity to healthy cells[5].

Dual-action mechanistic pathways of N-butyl-N'-(4-nitrophenyl)thiourea.

Quantitative Benchmarks

When establishing your assay windows, use the following representative IC₅₀ values (derived from consensus SAR data for the 1-alkyl-3-(4-nitrophenyl)thiourea class) to guide your serial dilutions[2],[4],[3].

| Compound / Standard | Target / Assay | Representative IC₅₀ (µM) | Biological Role |

| N-butyl-N'-(4-nitrophenyl)thiourea | Jack Bean Urease | 10.5 – 15.2 | Test Compound |

| N-butyl-N'-(4-nitrophenyl)thiourea | MCF-7 Cell Line | 2.5 – 5.5 | Test Compound |

| Standard Thiourea | Jack Bean Urease | ~21.0 | Positive Control (Enzyme) |

| Doxorubicin | MCF-7 Cell Line | ~1.2 | Positive Control (Cancer) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by compound aggregation, solvent toxicity, or assay interference.

Protocol 1: In Vitro Urease Enzyme Inhibition Assay (Indophenol Method)

Causality & Logic: This assay measures the production of ammonia from urea. Ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol complex. If the thiourea derivative successfully inhibits urease, ammonia production drops, and the solution remains yellow/colorless.

Reagents:

-

Jack Bean Urease (Sigma-Aldrich, 5 U/mL in 50 mM phosphate buffer, pH 6.8).

-

Urea substrate solution (100 mM).

-

Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside).

-

Alkali reagent (0.5% w/v NaOH and 0.1% active NaOCl).

Step-by-Step Workflow:

-